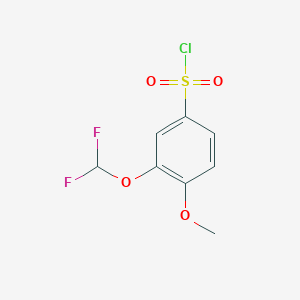

3-(Difluoromethoxy)-4-methoxybenzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(Difluoromethoxy)benzenesulfonyl chloride” is a chemical compound with the CAS Number: 351003-38-8 . It has a molecular weight of 242.63 and its molecular formula is C7H5ClF2O3S . It is typically in liquid form .

Molecular Structure Analysis

The linear formula of “3-(Difluoromethoxy)benzenesulfonyl chloride” is F2CHOC6H4SO2Cl . For more detailed structural information, you may refer to its MOL file (351003-38-8.mol) which can be found in various chemical databases .Physical And Chemical Properties Analysis

“3-(Difluoromethoxy)benzenesulfonyl chloride” has a boiling point of 233-234 °C (lit.) . Its density is 1.509 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.5100 (lit.) . It is slightly soluble in Chloroform and DMSO .Aplicaciones Científicas De Investigación

Versatile Sulfonating Agent

3-(Difluoromethoxy)-4-methoxybenzenesulfonyl chloride, also known as 4-methoxybenzenesulfonyl chloride, is a versatile sulfonating agent. It is useful for the preparation of sulfonamides or as an N-protecting group in various chemical reactions. This compound is available as a 98% pure solid and is soluble in solvents like acetone, acetonitrile, ethanol, methanol, and dioxane. It should be handled with care as it is corrosive and a lachrymator. It is commonly used under anhydrous conditions in a fume hood (Raheja & Johnson, 2001).

Role in Chemical Synthesis

This compound has been studied in reactions such as the Lewis acid-mediated condensation reaction with pyrimidine bases to produce O,N-acetals. Optimal conditions for such reactions include using acetonitrile, stannic chloride, a temperature of 50 degrees Celsius, and a reaction time exceeding 48 hours. The structural and reactive properties of the compound make it an interesting subject for various chemical synthesis processes (Díaz-Gavilán et al., 2006).

Fluorinated Methoxy Arene Synthesis

In the field of agrochemicals and pharmaceuticals, fluorinated methoxy arenes are significant motifs. A novel technique has been developed for the synthesis of monofluoromethoxy arenes using photosensitizers and N-fluorobenzenesulfonimide (NFSI). This method is particularly useful for producing fluoromethyl ethers that were previously inaccessible with other fluorination techniques (Leung & Sammis, 2015).

Hydrogen Bond Studies in Methoxyphenols

Methoxyphenols, which include compounds similar to 3-(Difluoromethoxy)-4-methoxybenzenesulfonyl chloride, form strong intermolecular and intramolecular hydrogen bonds. These bonds are significant in the study of antioxidants and biologically active molecules. Thermodynamic properties and quantum-chemical studies of methoxyphenols have been carried out to understand the effects of ortho, meta, and para substituent effects in these compounds (Varfolomeev et al., 2010).

Safety and Hazards

This compound is classified as dangerous with the signal word “Danger” under the GHS classification . It causes severe skin burns and eye damage (Hazard statement: H314) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

Propiedades

IUPAC Name |

3-(difluoromethoxy)-4-methoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O4S/c1-14-6-3-2-5(16(9,12)13)4-7(6)15-8(10)11/h2-4,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASGJSDUROXRLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)Cl)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile](/img/structure/B2986729.png)

![N~6~-(4-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2986730.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2986734.png)

![2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-YL]ethanamine dihydrochloride](/img/no-structure.png)

![N-(4-acetamidophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2986741.png)

![1-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2986742.png)

![N-cyclopentyl-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2986748.png)